

# A Technical Guide to the Physicochemical Properties of Fenofibrate

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## Compound of Interest

Compound Name: *Theofibrate*

Cat. No.: B1683127

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## Introduction

Fenofibrate is a third-generation fibric acid derivative and a widely prescribed lipid-lowering agent. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.<sup>[1]</sup> Fenofibrate is primarily used in the treatment of hypercholesterolemia, mixed dyslipidemia, and hypertriglyceridemia.<sup>[1][2]</sup> Its therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.<sup>[2][3][4][5]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of fenofibrate, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

## Physicochemical Properties

The physicochemical properties of fenofibrate are critical to its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.<sup>[6]</sup> A summary of its key quantitative physicochemical data is presented in Table 1.

Property	Value	References
Molecular Formula	C <sub>20</sub> H <sub>21</sub> ClO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	360.83 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	79-82 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
logP (Octanol-Water Partition Coefficient)	5.24	<a href="#">[11]</a> <a href="#">[12]</a>
Aqueous Solubility	Practically insoluble in water (<0.1 mg/mL)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Solubility in Organic Solvents	Soluble in acetone, ether, benzene, chloroform; Slightly soluble in methanol, ethanol.	<a href="#">[2]</a>
CAS Number	49562-28-9	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
IUPAC Name	propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate	<a href="#">[2]</a> <a href="#">[4]</a>

Table 1: Physicochemical Properties of Fenofibrate

Solvent	Solubility
Ethanol	1 mg/mL
DMSO	15 mg/mL
Dimethylformamide (DMF)	30 mg/mL

Table 2: Solubility of Fenofibrate in Common Organic Solvents[\[13\]](#)[\[14\]](#)

## pKa Information

Fenofibrate is a neutral molecule and as such, does not have a pKa value in the typical sense for acidic or basic compounds. However, its active metabolite, fenofibric acid, is a carboxylic acid with a pKa.

Compound	pKa Value
Fenofibric Acid	3.47 (Strongest Acidic)

Table 3: pKa of Fenofibric Acid[15]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

### Melting Point Determination

The melting point of fenofibrate is typically determined using the open capillary tube method or by Differential Scanning Calorimetry (DSC).[16][17]

Capillary Method:

- A small amount of finely powdered fenofibrate is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased, and the range at which the substance melts is recorded.[16][17]

Differential Scanning Calorimetry (DSC):

- A small, accurately weighed sample of fenofibrate (approximately 5 mg) is sealed in an aluminum pan.[11]
- An empty sealed aluminum pan is used as a reference.
- The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10][11]
- The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[11][16]

## Solubility Determination

The solubility of fenofibrate in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Shake-Flask Method:

- An excess amount of fenofibrate is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
- The suspension is then filtered to remove the undissolved solid.
- The concentration of fenofibrate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[6\]](#)[\[9\]](#)[\[14\]](#)[\[15\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

HPLC Method for Quantification:

- Column: A reverse-phase column (e.g., C18) is typically used.[\[14\]](#)[\[15\]](#)[\[20\]](#)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase.[\[6\]](#)[\[14\]](#)[\[15\]](#)[\[19\]](#)[\[20\]](#)
- Detection: UV detection at a wavelength of approximately 286 nm is commonly employed.[\[14\]](#)[\[15\]](#)[\[20\]](#)
- Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of fenofibrate standards.[\[15\]](#)[\[18\]](#)[\[20\]](#)

## LogP Determination

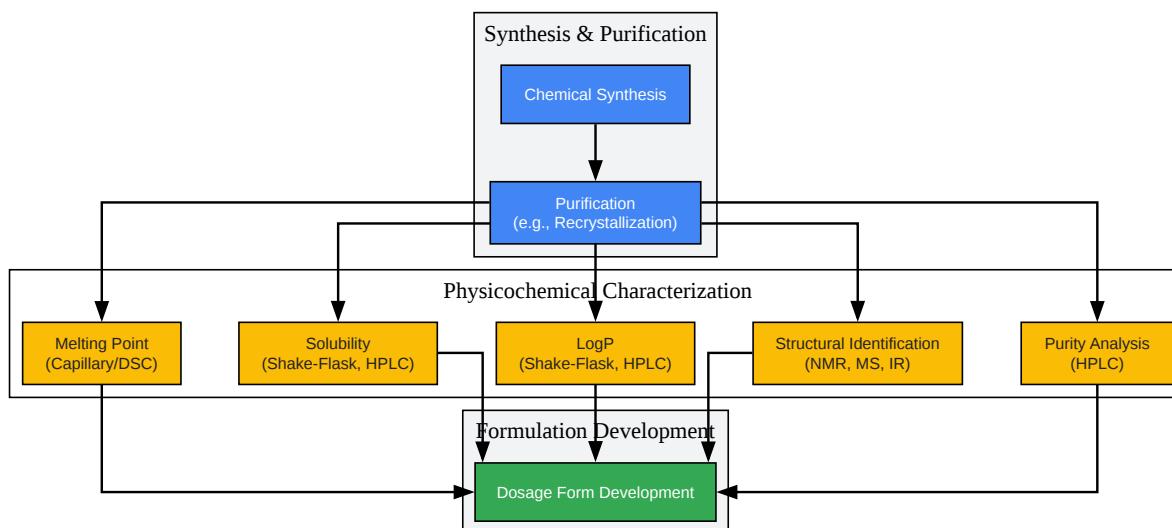
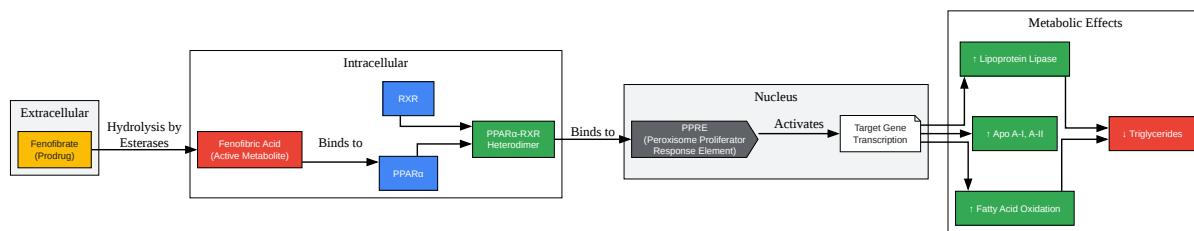
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While specific experimental protocols for fenofibrate were not detailed in the provided search results, a common method is the shake-flask method followed by quantification of the analyte in both phases.

### Shake-Flask Method for LogP:

- A solution of fenofibrate is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water (pre-saturated with each other) are added to a vessel containing the fenofibrate solution.
- The mixture is shaken vigorously to allow for partitioning of the fenofibrate between the two phases and then allowed to separate.
- The concentration of fenofibrate in both the n-octanol and water phases is determined using a suitable analytical method like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the primary signaling pathway of fenofibrate and a general workflow for its physicochemical characterization.



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